molecular formula C14H21N B7967078 4-(Adamantan-1-yl)butanenitrile

4-(Adamantan-1-yl)butanenitrile

Cat. No.: B7967078
M. Wt: 203.32 g/mol
InChI Key: OLBGBUNCSRXRAZ-UHFFFAOYSA-N
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Description

4-(Adamantan-1-yl)butanenitrile is a nitrile-containing derivative of adamantane, a polycyclic hydrocarbon known for its rigid, diamondoid structure. The compound features a four-carbon aliphatic chain linking the adamantane moiety to a terminal nitrile group. While direct references to this specific compound are absent in the provided evidence, its structural analogs (e.g., adamantane-linked nitriles and heterocyclic derivatives) are well-documented in medicinal chemistry and materials science . Adamantane derivatives are prized for their lipophilicity, metabolic stability, and ability to enhance drug bioavailability, making them valuable in designing antiviral, antimicrobial, and anticancer agents . The nitrile group in this compound may contribute to its reactivity, enabling further chemical modifications or interactions with biological targets.

Properties

IUPAC Name

4-(1-adamantyl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c15-4-2-1-3-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-3,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBGBUNCSRXRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantan-1-yl)butanenitrile typically involves the reaction of adamantane derivatives with appropriate nitrile precursors. One common method involves the alkylation of adamantane with a butanenitrile derivative under acidic or basic conditions. For instance, the reaction of 1-bromoadamantane with butanenitrile in the presence of a strong base like sodium hydride can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Adamantan-1-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The adamantane moiety can participate in substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products

Scientific Research Applications

4-(Adamantan-1-yl)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-yl)butanenitrile in biological systems is not fully understood but is believed to involve interactions with cellular membranes and proteins. The adamantane moiety can enhance the compound’s ability to penetrate cell membranes, while the nitrile group may interact with specific molecular targets, leading to various biological effects .

Comparison with Similar Compounds

The following sections compare 4-(Adamantan-1-yl)butanenitrile with structurally and functionally related adamantane derivatives, emphasizing molecular features, synthesis, and bioactivity.

Structural Analogs with Nitrile Groups

Nitrile-containing adamantane derivatives are relatively rare but exhibit unique physicochemical properties. Key examples include:

Compound Name Molecular Formula Functional Groups/Structure Key Properties/Activities References
2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile C₁₅H₁₈N₂S Thiazole ring, acetonitrile substituent No bioactivity data reported; used in materials science
4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile C₁₇H₁₈BrNO Benzonitrile, bromo, adamantylmethoxy Marketed for medicinal applications
2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile C₁₇H₁₈ClN₃OS Thiazolidine, nitrile, chloro, ketone Potential therapeutic use (details unspecified)

Key Observations :

  • The nitrile group enhances polarity and reactivity, enabling participation in nucleophilic additions or cyclization reactions .
Adamantane Derivatives with Alternative Functional Groups

Replacing the nitrile group with other functionalities significantly alters bioactivity:

Compound Class Example Structure Functional Groups Bioactivity Highlights References
Thiosemicarbazides 4-(Adamantan-1-yl)-1-aryl-3-thiosemicarbazides Thiosemicarbazide, aryl Broad-spectrum antimicrobial (MIC: 0.5–32 µg/mL); anti-proliferative (IC₅₀ <10 µM)
Oxadiazole-Thiones 4-(Adamantan-1-yl)-1-aryl-1,2,4-oxadiazole-2-thiones Oxadiazole, thione Anticancer activity via Aurora-A kinase inhibition
Carboxylic Acids 4-(1-Adamantyl)butanoic acid Carboxylic acid No bioactivity data reported
Isothioureas Arylmethyl N'-(adamantan-1-yl)piperidine-1-carbothioimidates Isothiourea, piperidine Potent anti-proliferative activity

Key Observations :

  • Thiosemicarbazides (e.g., compounds in ) demonstrate superior antimicrobial activity compared to nitriles, attributed to the thiosemicarbazide moiety’s ability to chelate metal ions or disrupt microbial enzymes .
  • Oxadiazole-thiones leverage adamantane’s rigidity to improve target binding (e.g., Aurora-A kinase in cancer cells), with IC₅₀ values in the low micromolar range .
  • Isothioureas (e.g., compounds 7a–c in ) show generalized anti-proliferative effects, suggesting that combining adamantane with sulfur-rich heterocycles enhances cytotoxicity .
Impact of Substituents on Bioactivity
  • Aryl Substituents : Fluorinated or chlorinated aryl groups (e.g., 2,4-difluorobenzylidene in ) enhance antimicrobial potency, likely due to increased lipophilicity and membrane penetration .
  • Heterocyclic Additions : Thiazole or oxadiazole rings improve metabolic stability and target specificity. For example, thiazole-acetonitrile derivatives () are structurally optimized for drug delivery .
  • Nitrile vs. Carboxylic Acid : Nitriles offer superior chemical stability compared to carboxylic acids, which may ionize at physiological pH, reducing cell permeability .

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